2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride
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Overview
Description
2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride is a synthetic organic compound It is characterized by the presence of chloroethyl and methoxynaphthyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 6-methoxynaphthalene.
Reaction Steps: The reaction involves the alkylation of 2-chloroethylamine with 6-methoxynaphthalene under controlled conditions
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride has several scientific research applications:
Biology: The compound may be studied for its biological activity, including its effects on cellular processes and potential therapeutic uses.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride involves its interaction with molecular targets and pathways within biological systems:
Molecular Targets: The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular functions.
Pathways Involved: It may influence signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-methylethanamine: A related compound with similar structural features but lacking the methoxynaphthyl group.
N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine: Another similar compound with variations in the substitution pattern.
Uniqueness
2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride is unique due to the presence of both chloroethyl and methoxynaphthyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67684-81-5 |
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Molecular Formula |
C16H20Cl3NO |
Molecular Weight |
348.7 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H19Cl2NO.ClH/c1-20-15-5-6-16-13(11-15)3-2-4-14(16)12-19(9-7-17)10-8-18;/h2-6,11H,7-10,12H2,1H3;1H |
InChI Key |
WCOXEDHTIMPMOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)CN(CCCl)CCCl.Cl |
Origin of Product |
United States |
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